molecular formula C5H12O3 B1281922 2,3-Dimethoxypropan-1-ol CAS No. 40453-77-8

2,3-Dimethoxypropan-1-ol

Cat. No.: B1281922
CAS No.: 40453-77-8
M. Wt: 120.15 g/mol
InChI Key: RXDAPJJFRLSRPX-UHFFFAOYSA-N
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Description

2,3-Dimethoxypropan-1-ol is an organic compound with the molecular formula C5H12O3 and a molecular weight of 120.1470 g/mol . It is also known by other names such as 1-Propanol, 2,3-dimethoxy- and di-O-methylglycerol . This compound is characterized by the presence of two methoxy groups attached to a propanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

2,3-Dimethoxypropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with methanol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

2,3-Dimethoxypropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethoxypropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxypropan-1-ol involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2,3-Dimethoxypropan-1-ol can be compared with similar compounds such as:

This compound stands out due to its unique structure, which imparts specific reactivity and versatility in various chemical and industrial applications.

Q & A

Basic Research Questions

Q. How is 2,3-Dimethoxypropan-1-ol structurally characterized in research settings?

To confirm the identity of this compound, researchers use a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify methoxy groups (δ ~3.3–3.5 ppm for 1H^1H) and the hydroxyl proton (δ ~1.5–2.5 ppm, broad) .
  • Mass Spectrometry (MS) : Confirm molecular weight (120.1470 g/mol) via high-resolution MS, observing fragmentation patterns consistent with methoxy and hydroxyl groups .
  • Infrared (IR) Spectroscopy : Detect O–H stretching (~3200–3600 cm1^{-1}) and C–O–C ether vibrations (~1100 cm1 ^{-1}) .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthesis data for this compound is limited, analogous diols suggest:

  • Epoxide Ring-Opening : React 2,3-epoxypropan-1-ol with methanol under acidic or basic conditions to introduce methoxy groups at positions 2 and 3 .
  • Selective Protection/Deprotection : Use temporary protecting groups (e.g., benzyl) for hydroxyl groups during methoxylation, followed by catalytic hydrogenation .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through HPLC .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation : Use fume hoods to mitigate vapor accumulation (flash point: ~73.9°C; extrapolated from structurally similar compounds) .
  • First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties (e.g., melting point, solubility) arise from impurities or isomerization. Mitigation strategies include:

  • Purity Assessment : Use HPLC with UV/RI detection (≥95% purity threshold) and compare retention times against certified standards .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition profiles .
  • Isomer Differentiation : Employ chiral chromatography or 1H^1H-NMR coupling constants to distinguish 2,3- from 3,3-dimethoxy isomers .

Q. What methodologies are used to study the reactivity of this compound in complex reactions?

  • Kinetic Studies : Monitor hydroxyl group reactivity (e.g., esterification with acetic anhydride) via 1H^1H-NMR or FTIR to track ester bond formation .
  • Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways, such as nucleophilic substitution at the hydroxyl site .
  • Stability Testing : Expose the compound to varying pH, temperature, and light conditions, analyzing degradation products via GC-MS .

Q. How is this compound applied in pharmaceutical or biochemical research?

  • Drug Intermediate Synthesis : Serve as a precursor for β-blockers or antiviral agents by functionalizing the hydroxyl group (e.g., tosylation followed by nucleophilic substitution) .
  • Bioconjugation : Modify proteins or peptides via hydroxyl-activated linkers (e.g., succinimidyl esters) for targeted drug delivery systems .
  • Enzyme Inhibition Studies : Probe active sites of hydrolases or oxidoreductases using derivatives with fluorogenic or photoaffinity labels .

Q. What advanced analytical techniques are required to quantify trace impurities in this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., residual solvents) with limits of detection (LOD) ≤0.1% .
  • ICP-MS : Measure heavy metal contaminants (e.g., Pd from catalytic reactions) at sub-ppm levels .
  • 2D-NMR (HSQC, HMBC) : Identify non-volatile impurities (e.g., dimers or oxidation byproducts) through heteronuclear correlation spectroscopy .

Q. Methodological Notes

  • Cross-Validation : Always cross-reference data from NIST Chemistry WebBook, PubChem, and peer-reviewed journals to ensure accuracy .
  • Safety Compliance : Adhere to OSHA and EN 149 standards for PPE and waste disposal protocols .
  • Ethical Use : Restrict applications to non-clinical research, as per guidelines in pharmaceutical intermediate synthesis .

Properties

IUPAC Name

2,3-dimethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDAPJJFRLSRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960845
Record name 2,3-Dimethoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40453-77-8
Record name Glycerin 1,2-dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040453778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethoxypropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERIN 1,2-DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21JG3RIJ74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2,3-Dimethoxypropan-1-ol
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2,3-Dimethoxypropan-1-ol
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2,3-Dimethoxypropan-1-ol
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2,3-Dimethoxypropan-1-ol
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2,3-Dimethoxypropan-1-ol
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2,3-Dimethoxypropan-1-ol

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